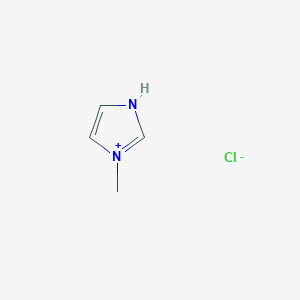

4-Methyl-1H-imidazolium chloride

Description

Contextualization within Imidazolium-Based Ionic Liquids Research

Imidazolium-based ionic liquids are a class of molten salts composed of an imidazolium (B1220033) cation and a corresponding anion. These compounds are of great interest due to their unique properties, which include low vapor pressure, high thermal stability, and excellent solubility for a wide range of materials. rsc.org Research into imidazolium-based ionic liquids is extensive, with investigations spanning their use as environmentally friendly solvents, catalysts, and electrolytes. rsc.orgresearchgate.net

The structure of the imidazolium cation can be readily modified, such as by altering the alkyl chains on the ring, which in turn influences the physical and chemical properties of the resulting ionic liquid. nih.govescholarship.org For instance, increasing the length of the alkyl chain can enhance the hydrophobicity of the ionic liquid. escholarship.org The presence of a methyl group, as in 4-Methyl-1H-imidazolium chloride, can also affect the compound's performance in applications like corrosion inhibition. nih.gov This ability to tune the properties of imidazolium-based ionic liquids makes them a versatile platform for a variety of chemical applications.

Significance of this compound as a Precursor or Core Structure in Academic Investigations

A primary role of this compound in chemical research is its function as a precursor or a core structural motif for the synthesis of more complex molecules. The imidazolium ring is a versatile scaffold that can be functionalized in numerous ways to create a diverse array of compounds with specific properties.

The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an imidazole (B134444) derivative. rsc.org In the case of this compound, this would involve the reaction of 4-methylimidazole (B133652) with a suitable chlorinating agent. This straightforward synthesis makes it an accessible starting material for further chemical transformations.

Researchers have utilized imidazolium salts as precursors for a range of advanced materials. For example, imidazolium chlorides can be used to generate N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. These NHCs can then be coordinated to metal centers, such as platinum, to form complexes with potential applications in catalysis and materials science. acs.org Furthermore, the chloride anion in this compound can be exchanged with other anions, such as tetrafluoroborate (B81430) or bis(trifluoromethylsulfonyl)imide, to create new ionic liquids with different properties. escholarship.orgrsc.org This anion exchange process is a common strategy to fine-tune the characteristics of the ionic liquid for a specific application. rsc.org

Table 1: Examples of Imidazolium-Based Compounds Synthesized from Imidazolium Precursors This table is interactive. You can sort and filter the data.

| Precursor Type | Resulting Compound Class | Potential Application |

|---|---|---|

| Imidazolium Chloride | N-Heterocyclic Carbene Complexes | Catalysis, Photophysics |

| Imidazolium Chloride | Functionalized Ionic Liquids | Corrosion Inhibition, Solvents |

| Imidazolium Salt | Poly(ionic liquids) | Materials Science, Separation Technology |

| Imidazolium Salt | Energetic Ionic Liquids | Propellants, Explosives |

Scope and Research Trajectories of this compound in Advanced Chemical Systems

The research trajectories for this compound and its derivatives are diverse and continue to expand. A significant area of investigation is its application in the development of novel catalysts. Brønsted acidic ionic liquids, which can be synthesized from imidazolium precursors, have shown great promise as efficient and reusable catalysts for various organic reactions. researchgate.net The ability to anchor the imidazolium cation to a solid support also opens up possibilities for creating heterogeneous catalysts that are easily separable from the reaction mixture.

Another promising research direction is in the field of materials science. Imidazolium-based ionic liquids are being explored as components in the synthesis of advanced polymers and composites. core.ac.uk The incorporation of the imidazolium moiety into a polymer backbone can impart unique properties to the material, such as ionic conductivity, which is desirable for applications in batteries and other electrochemical devices.

Furthermore, the study of imidazolium salts as corrosion inhibitors continues to be an active area of research. nih.govnih.gov The adsorption of the imidazolium cation onto a metal surface can form a protective layer that inhibits corrosion. nih.gov Investigations into how modifications to the imidazolium structure, such as the position of methyl groups, affect the inhibition efficiency are crucial for designing more effective corrosion inhibitors. nih.gov The development of energetic ionic liquids, which are ionic liquids that release a large amount of energy upon decomposition, is another area where imidazolium-based structures are being explored. rsc.org These materials have potential applications as safer and more efficient alternatives to traditional energetic materials. rsc.org

Table 2: Research Areas for this compound and its Derivatives This table is interactive. You can sort and filter the data.

| Research Area | Specific Application | Key Findings/Goals |

|---|---|---|

| Catalysis | Green Chemistry, Organic Synthesis | Development of reusable and efficient acid catalysts. |

| Materials Science | Polymers, Electrochemical Devices | Creation of materials with high ionic conductivity. |

| Corrosion Inhibition | Industrial Processes, Infrastructure Protection | Design of more effective and environmentally friendly corrosion inhibitors. |

| Energetic Materials | Propellants, Explosives | Synthesis of safer and high-performing energetic compounds. |

Conventional Synthetic Routes to this compound and Related Imidazolium Halides

Conventional methods for the synthesis of this compound and its analogs primarily rely on well-established organic reactions. These routes are often versatile and can be adapted to produce a wide range of substituted imidazolium halides.

N-Alkylation and Quaternization Reactions of Imidazole Derivatives

The most common and direct method for the synthesis of this compound is through the N-alkylation of a corresponding N-substituted imidazole. This reaction, a type of quaternization, involves the reaction of an N-alkyl-4-methylimidazole with an alkyl halide. For the synthesis of this compound specifically, this would typically involve the reaction of 1-methyl-4-methylimidazole (or 1,4-dimethylimidazole) with methyl chloride.

The quaternization reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This process is fundamental to the formation of a wide array of imidazolium salts. The reaction conditions can be optimized by adjusting temperature, solvent, and the nature of the alkylating agent to achieve high yields. For instance, the synthesis of various imidazolium halides has been successfully carried out by reacting 1-hexylimidazole with different alkyl halides in toluene at 80°C for 18 hours researchgate.net.

The table below summarizes typical conditions for the N-alkylation of imidazole derivatives to form imidazolium halides.

| Starting Imidazole | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Hexylimidazole | Various Alkyl Halides | Toluene | 80 | 18 | 69-79 |

| 1-Alkylimidazole | 1-(chloromethyl)-4-methylbenzene | Reflux | 80 | 6 | Not Specified |

This table presents generalized data from various sources and is for illustrative purposes.

In Situ Formation and Application in Reaction Processes

One-pot multi-component reactions for the synthesis of complex molecules like multi-substituted imidazoles can be facilitated by the in situ formation of an ionic liquid catalyst researchgate.net. For instance, diethyl ammonium hydrogen sulfate has been used as an ionic liquid catalyst for the synthesis of multi-substituted imidazoles under solvent-free conditions researchgate.net. While not specifically this compound, this demonstrates the principle of using in situ generated ionic liquids to drive chemical reactions. These reactions often benefit from the unique solvent properties of ionic liquids, which can enhance reaction rates and selectivity.

Multi-step Synthetic Protocols for Functionalized Derivatives

The synthesis of functionalized this compound derivatives often requires multi-step protocols. These synthetic sequences allow for the introduction of various functional groups onto the imidazolium core, tailoring its properties for specific applications. For example, the synthesis of imidazolium-based ionic liquids with appended functional groups like hydroxyl or chloro groups can be achieved through multi-step reactions researchgate.net.

A common strategy involves the initial synthesis of a functionalized imidazole precursor, followed by quaternization to form the desired imidazolium salt. For instance, a hydroxyl-functionalized ionic liquid, 1-(3-chloro-2-hydroxypropyl)-3-methyl imidazolium chloride, was synthesized by reacting N-methyl imidazole with epichlorohydrin and hydrochloric acid researchgate.net. This multi-step approach provides a versatile platform for creating a diverse library of functionalized imidazolium salts with tailored properties. The synthesis of functionalized polysiloxanes containing quaternized imidazolium moieties also follows a multi-step process, involving the quaternization reaction of poly(3-chloropropylmethylsiloxane) with 1-alkylimidazole derivatives youtube.com.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of ionic liquids, including this compound, to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis Methodologies

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis of imidazolium salts offers a significant environmental advantage. These reactions are typically carried out by directly mixing the reactants, often with heating, to initiate the reaction. For example, the quaternization reaction of N-methylimidazole with 2-chloroethanol can be performed under reflux without any solvent nih.gov. This method not only simplifies the work-up procedure but also reduces the environmental impact associated with solvent use and disposal.

The Debus–Radziszewski imidazole synthesis has been adapted for a one-pot, on-water reaction to produce long-chain imidazolium ionic liquids in excellent yields, showcasing a greener synthetic route acs.org. The use of water as a solvent is a significant improvement over traditional organic solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can significantly reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of a variety of imidazolium-based ionic liquids researchgate.net. The synthesis of functionalized imidazolium halides can be achieved in significantly shorter times and with higher yields under microwave irradiation compared to conventional heating methods researchgate.net.

For instance, the synthesis of several imidazolium-based ionic liquids was performed using a Microwave Assisted Organic Synthesis (MAOS) method, resulting in moderate to high yields (24-87%). This rapid and efficient method is particularly advantageous for high-throughput synthesis and library generation of novel ionic liquids.

The table below compares conventional heating with microwave-assisted synthesis for the preparation of imidazolium halides.

| Synthesis Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to Days | Moderate to High | Higher (solvent use, energy consumption) |

| Microwave-Assisted | Minutes to Hours | Often Higher | Lower (reduced time, energy, and often solvent) |

This table provides a general comparison based on literature findings.

Structure

3D Structure of Parent

Properties

CAS No. |

23187-14-6 |

|---|---|

Molecular Formula |

C4H7ClN2 |

Molecular Weight |

118.56 g/mol |

IUPAC Name |

5-methyl-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H |

InChI Key |

RYKANBBWRLXVDN-UHFFFAOYSA-N |

SMILES |

C[N+]1=CNC=C1.[Cl-] |

Canonical SMILES |

CC1=CN=CN1.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1h Imidazolium Chloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including ionic liquids like 4-Methyl-1H-imidazolium chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their chemical environment, and spatial proximity.

Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of imidazolium (B1220033) salts, the chemical shifts of the protons on the imidazolium ring are particularly sensitive to their electronic environment and interactions with the counter-ion.

Table 1: Representative ¹H NMR Chemical Shifts for Imidazolium-Based Ionic Liquids

| Cation | Proton | Representative Chemical Shift (ppm) | Solvent |

| 1-Butyl-3-methylimidazolium | H2 (NCHN) | 9.79 | DMSO-d6 |

| 1-Butyl-3-methylimidazolium | H4/H5 (NCH) | 7.91, 8.01 | DMSO-d6 |

| 1-Butyl-3-methylimidazolium | N-CH₃ | 3.88 | DMSO-d6 |

| 1,3-Dimethylimidazolium (B1194174) | H2 (NCHN) | ~9.0 | Not Specified |

| 1,3-Dimethylimidazolium | H4/H5 (NCH) | ~7.7 | Not Specified |

| 1,3-Dimethylimidazolium | N-CH₃ | ~3.9 | Not Specified |

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

The analysis of a series of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts further highlights that the imidazolium ring protons have distinct resonances, with their chemical shifts providing insights into the electronic features of the ring. clockss.org

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazolium ring are indicative of their electronic environment.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not explicitly detailed in the provided search results. However, data from analogous compounds, such as 1-butyl-3-methylimidazolium chloride, offer valuable insights. The C2 carbon atom is the most downfield-shifted carbon in the imidazolium ring due to the direct attachment of two electronegative nitrogen atoms. The C4 and C5 carbons resonate at higher fields, and the methyl carbon at the C4 position would appear in the aliphatic region.

Table 2: Representative ¹³C NMR Chemical Shifts for Imidazolium-Based Ionic Liquids

| Cation | Carbon | Representative Chemical Shift (ppm) |

| 1-Butyl-3-methylimidazolium | C2 | ~137 |

| 1-Butyl-3-methylimidazolium | C4/C5 | ~123, ~122 |

| 1-Butyl-3-methylimidazolium | N-CH₃ | ~36 |

| 1,2-Diaryl-3-methyl-4,5-dihydro-1H-imidazolium | Imidazolium Carbons | 136.6 - 147.2 |

Note: The chemical shifts are approximate and can vary depending on the specific compound and experimental conditions.

Studies on 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts show that the imidazolium carbon signals are found in the range of 136.6–147.2 ppm, reflecting the electronic characteristics of the imidazolium ring. clockss.org

To gain deeper insights into the electronic structure and intermolecular interactions of this compound, advanced multi-nuclear NMR techniques can be employed.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atoms in the imidazolium ring. The chemical shifts of the nitrogen nuclei are sensitive to substitution patterns and the nature of the anion. A systematic study of ¹⁵N NMR spectra of twelve 1,3-disubstituted imidazolium salts revealed that the chemical shifts for both nitrogen atoms fall within a similar range. researchgate.net The study also indicated that alkyl substituents have a more pronounced effect on the ¹⁵N chemical shifts compared to the anion. researchgate.net For 1,3-disubstituted imidazolium salts, the ¹⁵N chemical shifts are reported to be in the range of 196.0-210.8 ppm for N1 and 196.1-213.9 ppm for N3. researchgate.net The synthesis of a ¹⁵N-labeled 2-azido-1,3-dimethylimidazolinium salt further demonstrates the utility of ¹⁵N NMR in characterizing imidazolium-based compounds. nih.gov

¹⁷O NMR Spectroscopy: Oxygen-17 NMR is a less common technique due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus. There is no information available in the provided search results regarding the application of ¹⁷O NMR to this compound or other imidazolium salts. In principle, if the chloride anion were to be replaced by an oxygen-containing anion, ¹⁷O NMR could provide valuable information about the interactions of the anion with the imidazolium cation.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the spatial relationships between atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This technique is crucial for definitively assigning the proton and carbon signals of the 4-Methyl-1H-imidazolium cation. For instance, it would show a correlation between the C2-H proton and the C2 carbon, the C5-H proton and the C5 carbon, and the protons of the methyl group with the C4-methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. In the context of this compound, NOESY can provide information about the conformation of the cation and its interaction with the chloride anion. For example, NOE cross-peaks could be observed between the protons of the methyl group and the ring protons, providing insights into their spatial proximity. A study on a series of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts utilized COSY, NOESY, HMQC, and HMBC spectra for the unequivocal assignment of proton and carbon signals. clockss.org

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes.

The FTIR spectrum of an imidazolium-based ionic liquid is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of the imidazolium ring and its substituents. While a specific FTIR spectrum for this compound is not provided in the search results, the characteristic vibrational modes can be summarized based on data from similar imidazolium chlorides like 1-butyl-3-methylimidazolium chloride ([Bmim]Cl). researchgate.netijcrr.comacs.org

The key vibrational bands for imidazolium-based ionic liquids include C-H stretching vibrations of the imidazolium ring and the alkyl substituents, C-N stretching vibrations, and various in-plane and out-of-plane bending modes of the imidazolium ring. researchgate.net The interaction between the imidazolium cation and the chloride anion, particularly through hydrogen bonding with the C-H protons of the ring, can lead to shifts in the positions and changes in the shapes of these vibrational bands. acs.org

Table 3: General FTIR Peak Assignments for Imidazolium-Based Ionic Liquids

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3200 - 3000 | C-H stretching of the imidazolium ring | researchgate.net |

| 2960 - 2850 | C-H stretching of alkyl groups | researchgate.net |

| ~1624 | C=C stretching vibration | ijcrr.com |

| ~1570 | Imidazolium ring stretching | researchgate.net |

| ~1170 | C-N stretching vibration | researchgate.net |

| 850 - 650 | C-H out-of-plane bending of the imidazolium ring | acs.org |

The bands corresponding to the C-H in-plane deformation vibrations are observed around 1164 cm⁻¹. researchgate.net The C-N stretching vibrations are typically found near 3095 cm⁻¹. researchgate.net The symmetrical bending of the ring H-C-C-H can be seen at approximately 752 cm⁻¹. researchgate.net

Raman Spectroscopy Investigations

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a sample, providing insights into molecular structure and intermolecular interactions. westmont.edu In the study of imidazolium-based ionic liquids, Raman spectroscopy is instrumental in analyzing the complex hydrogen-bonding networks between the cation and anion. researchgate.net The proton at the C2 position of the imidazolium ring is a key hydrogen bond donor, a fact that has been substantiated by Raman studies. researchgate.net

Investigations into related imidazolium systems, such as 1-butyl-3-methylimidazolium chloride, reveal that the alkyl side chain can exist in different conformations. mdpi.org For instance, two distinct rotational isomers, the GA and AA forms, have been observed to coexist in the liquid state, and their relative populations can be influenced by external factors like pressure. mdpi.org Raman spectra can differentiate between these conformers, as well as identify different crystalline polymorphs. mdpi.org The vibrational assignments for imidazolium-based ionic liquids are often complex, and studies may employ techniques like H/D isotopic substitution and density functional theory (DFT) calculations to achieve more accurate assignments of the cation's internal vibrations. uzhnu.edu.ua The CH stretching region, typically around 3000 cm⁻¹, is often dominant in Raman spectra of these compounds, though it can be weak in corresponding infrared (IR) spectra. nih.gov

X-ray Diffraction (XRD) Studies

X-ray diffraction is an essential technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, one can determine the precise arrangement of atoms.

Single crystal X-ray diffraction provides the most precise data on molecular geometry, including bond lengths, bond angles, and crystal packing. For imidazolium-based chlorides, this technique reveals detailed information about the hydrogen bonding and ionic interactions that define the crystal lattice.

In a related compound, 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), single-crystal XRD analysis has shown that it crystallizes in the monoclinic space group P21/n. researchmap.jp The crystal structure is characterized by columns formed by the stacking of butyl groups through aliphatic interactions. researchgate.net Within these columns, the imidazolium ring planes are parallel to each other. researchgate.net The chloride anion is typically involved in hydrogen bonding with multiple imidazolium cations, creating a three-dimensional network. researchmap.jp For instance, in the crystal structure of 1,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide, the anion's conformation is constrained by bifurcated C–H···O hydrogen bonds from the imidazolium cation. rsc.org

The precise bond lengths and angles determined by single-crystal XRD are critical for understanding the steric and electronic effects of the ligands and ions within the crystal. acs.org For example, in a tin(IV) chloride complex with 2-methylimidazolium cations, the [SnCl6]2- anion adopts a nearly perfect octahedral geometry. ijera.com

Table 1: Selected Crystallographic Data for a Related Imidazolium Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Z | 4 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline structure of a bulk sample. It is particularly useful for identifying the crystalline phases present in a material and can be used to confirm the structure determined by single-crystal XRD. researchgate.net The PXRD pattern of a crystalline powder consists of a series of peaks at specific 2θ angles, which are characteristic of the material's crystal lattice.

For 1-butyl-3-methylimidazolium chloride, PXRD patterns have been used to identify different crystalline phases and to study phase transitions. researchmap.jpresearchgate.net By comparing the experimental PXRD pattern with a theoretical pattern calculated from single-crystal data, the phase purity of a bulk sample can be confirmed. researchgate.net In studies of semiorganic nonlinear optical crystals, such as 4-Dimethylaminopyridine lithium chloride, PXRD is used to confirm the crystal structure and the incorporation of different components into the lattice. researchgate.net Similarly, for imidazolium L-tartrate doped with magnesium chloride, PXRD helps in indexing the diffraction pattern and confirming the monoclinic crystal system. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for ionic compounds like this compound, as it allows the analysis of intact cations.

The mass spectrum of this compound would be expected to show a prominent peak corresponding to the 4-methyl-1H-imidazolium cation [C4H7N2]+. The molecular weight of the neutral 4-methylimidazole (B133652) is 82.10 g/mol . nih.gov In ESI-MS analysis, the cation would be detected. Fragmentation of the imidazolium ring and its substituents can also be observed, providing further structural confirmation. For instance, in Knudsen effusion mass spectrometry studies of 1-butyl-3-methylimidazolium chloride, volatile decomposition products such as methylimidazole and butylimidazole were identified. mdpi.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a sample. This is crucial for verifying the stoichiometry of a synthesized compound, ensuring its purity and confirming that the correct empirical formula has been achieved.

For a new inorganic-organic hybrid complex, [(C4H7N2)2SnCl6], which contains the 2-methylimidazolium cation, elemental analysis was performed to confirm the formula. ijera.com The calculated percentages of carbon, hydrogen, and nitrogen were compared to the experimentally found values, which showed close agreement, thereby corroborating the presence of the [SnCl6]2- anion and the 2-methylimidazolium cation. ijera.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | Value not calculated |

| Hydrogen | H | 1.008 | Value not calculated |

| Nitrogen | N | 14.01 | Value not calculated |

| Chlorine | Cl | 35.45 | Value not calculated |

Note: The molecular formula of this compound is C4H7N2Cl. The percentage composition can be calculated from the atomic weights of its constituent elements.

Thermal Analysis Techniques (Excluding Specific Data)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical properties of materials as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition behavior. For imidazolium-based ionic liquids, TGA is used to determine the onset temperature of decomposition. mdpi.comajer.orgacs.org The thermal stability is influenced by the nature of both the cation and the anion. ajer.orgacs.org Isothermal TGA experiments can reveal slow degradation processes that might not be apparent in ramped temperature experiments. researchgate.netacs.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions such as melting, crystallization, and glass transitions. ajer.orgresearchgate.net For imidazolium-based ionic liquids, DSC can reveal the existence of multiple crystalline phases and help in understanding their thermal behavior. researchgate.netresearchgate.net The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For imidazolium-based ionic liquids, TGA provides crucial information on the onset temperature of decomposition (Tonset), which is a key indicator of their operational limits at elevated temperatures.

In a typical TGA experiment for an imidazolium chloride, the sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass loss against temperature. The initial phase of the curve is generally a flat baseline, indicating that the compound is stable. A sharp drop in the curve signifies decomposition. Several parameters can be extracted from the TGA and its derivative (DTG) curve, which plots the rate of mass loss. acs.org

Key Parameters from TGA:

Tonset : The temperature at which significant decomposition begins. It is often determined by the intersection of the baseline and the tangent of the decomposition curve. acs.org

Tpeak : The temperature at which the maximum rate of decomposition occurs, identified as the peak in the DTG curve. acs.org

Studies on analogous compounds, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), show that thermal decomposition is the primary process observed at elevated temperatures. mdpi.com For [BMIM]Cl, the onset of decomposition is reported to be around 530.5 K (257.35 °C) under a nitrogen atmosphere. mdpi.com The thermal stability of imidazolium-based ionic liquids is significantly influenced by the anion and the alkyl chain length on the cation. acs.orgsci-hub.se Generally, imidazolium chlorides undergo a single-step mass loss that proceeds to near completion at higher temperatures. mdpi.comresearchgate.net Isothermal TGA experiments can also be performed to assess long-term stability at a specific temperature below the dynamic Tonset. acs.orgsci-hub.se

Illustrative TGA Data for Related Imidazolium Halides (Note: This data is for comparison and not specific to this compound)

| Compound | Onset Decomposition Temperature (Tonset) | Reference |

|---|---|---|

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 246 °C | researchgate.net |

| 1-Butyl-3-methylimidazolium bromide ([BMIM]Br) | 260 °C | researchgate.net |

These findings underscore that halide-containing imidazolium salts are often less thermally stable than those with larger, more complex anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). mdpi.com The decomposition mechanism often involves the breakdown of the imidazolium ring and reactions involving the halide anion. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with phase transitions, such as melting (fusion), crystallization, and solid-solid transitions.

For imidazolium salts, DSC provides insight into their physical state at different temperatures. A typical DSC thermogram for an ionic liquid will show endothermic peaks (heat absorption) corresponding to melting and exothermic peaks (heat release) corresponding to crystallization upon cooling. The temperature at the peak of the melting endotherm is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Research on 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) using DSC reveals its phase transition behavior. For example, a DSC curve for [BMIM]Cl shows an endothermic peak upon heating that corresponds to its melting point. researchgate.net The melting point for pure [BMIM]Cl has been reported to be around 347 K (74 °C). The presence of impurities, such as water, can significantly affect the measured phase transition temperatures.

The phase behavior of imidazolium-based ionic liquids can be complex, sometimes exhibiting phenomena like supercooling (where the liquid state persists below the freezing point) or the presence of multiple crystalline forms (polymorphism), which would appear as distinct thermal events in a DSC scan. researchgate.net The length of the alkyl chain on the imidazolium cation is also known to have a significant effect on the melting point and other phase transition behaviors.

Illustrative DSC Data for a Related Imidazolium Chloride (Note: This data is for comparison and not specific to this compound)

| Compound | Phase Transition | Temperature | Reference |

|---|

DSC analysis is critical for understanding the temperature range in which an ionic liquid exists in its liquid state, which is a crucial parameter for its application in various fields.

Computational Chemistry and Molecular Modeling Studies of 4 Methyl 1h Imidazolium Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict geometries, energies, and other properties.

DFT calculations have been employed to determine the optimized molecular structure of the 4-methylimidazolium cation, the positively charged component of 4-Methyl-1H-imidazolium chloride. As a model compound for the side chain of the amino acid histidine, its protonated form has been subject to theoretical analysis to understand its structural parameters. acs.org

In a key study, the geometry of the 4-methylimidazolium cation was optimized using DFT at the B3LYP/6-311++G(d,p) level of theory. acs.org The calculations reveal specific bond lengths and angles that characterize the planar imidazolium (B1220033) ring and the attached methyl group. The C4=C5 double bond character is a notable feature, conserved across different protonation states. acs.org The optimized structure provides the foundational data necessary for further computational analysis, such as frequency calculations and intermolecular interaction studies.

Table 1: Selected Optimized Geometrical Parameters for the 4-Methylimidazolium Cation Data derived from DFT calculations on 4-methylimidazole (B133652) and its protonated forms. acs.org

| Parameter | Bond/Angle | Value |

| Bond Length | C4–C5 | 1.367 Å |

| Bond Length | C4–C6 (Methyl) | 1.499 Å |

| Bond Length | N1–C5 | 1.383 Å |

| Bond Length | N3–C4 | 1.385 Å |

| Bond Length | N1–C2 | 1.325 Å |

| Bond Length | N3–C2 | 1.325 Å |

| Bond Angle | C5–C4–N3 | 108.1° |

| Bond Angle | C2–N3–C4 | 109.1° |

| Bond Angle | N3–C2–N1 | 109.1° |

| Bond Angle | C2–N1–C5 | 109.1° |

| Bond Angle | N1–C5–C4 | 108.7° |

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the interpretation of the spectra. For the 4-methylimidazolium cation, DFT calculations have been used to predict its vibrational (IR and Raman) spectra. acs.org

These calculations involve determining the normal modes of vibration and their corresponding frequencies. The results provide a theoretical basis for assigning the bands observed in experimental FTIR and Raman spectra. acs.org For instance, DFT has been used to identify marker bands that are sensitive to the protonation state of the imidazole (B134444) ring, which is crucial for its role in biological systems. acs.orgacs.org The agreement between the calculated frequencies and the experimental measurements for the 4-methylimidazolium cation confirms the accuracy of the DFT approach for this system. acs.org

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the 4-Methylimidazolium Cation Data from ab initio normal-mode calculations (DFT B3LYP/6-311++G(d,p)) and experimental measurements. acs.org

| Vibrational Mode Assignment | Calculated Frequency (IR) | Experimental Frequency (IR) | Calculated Frequency (Raman) | Experimental Frequency (Raman) |

| Ring Str. + CH Bend | 1592 | 1594 | 1592 | 1595 |

| Ring Str. | 1544 | 1547 | 1544 | 1547 |

| CH₃ Deform. | 1461 | 1461 | 1461 | 1462 |

| Ring Str. | 1261 | 1263 | 1261 | 1264 |

| Ring Breath | 1195 | 1195 | 1195 | 1197 |

While detailed NMR parameter calculations for this compound were not found, DFT is a standard method for predicting NMR chemical shifts. Such calculations on related imidazolium ionic liquids have shown that the chemical shift of the ring protons, particularly the proton at the C2 position, is highly sensitive to the local environment and hydrogen bonding interactions with the anion. vu.lt

Intermolecular interactions, primarily hydrogen bonding, govern the structure and properties of ionic liquids. Quantum chemical methods like Natural Bond Orbital (NBO) analysis are used to quantify these interactions. NBO analysis transforms the complex many-electron wavefunction into localized orbitals, revealing donor-acceptor interactions that correspond to charge transfer and hydrogen bonds.

Specific NBO analysis studies for this compound were not identified in the reviewed literature. However, extensive NBO analyses have been performed on analogous imidazolium-based ionic liquids. For instance, in studies of 1,3-dimethylimidazolium (B1194174) chloride ([dmim]Cl), NBO analysis characterizes the specific C-H···Cl hydrogen bonds. acs.org These analyses quantify the charge transfer from the lone pairs of the chloride anion (donor) to the antibonding σ*(C-H) orbitals of the imidazolium cation (acceptor). This charge transfer energy (E⁽²⁾) is a direct measure of the strength of the hydrogen bond. The most significant interactions typically involve the most acidic protons on the imidazolium ring. For many 1,3-dialkylimidazolium cations, this is the proton at the C2 position.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed insight into the structure, dynamics, and thermodynamics of materials in the condensed phase.

Classical MD simulations use force fields—a set of parameters describing the potential energy of the system—to model the interactions between particles. This approach allows for the simulation of large systems over long timescales (nanoseconds to microseconds).

While classical MD simulations specifically for this compound are not available in the searched literature, numerous studies on similar ionic liquids like 1-butyl-3-methylimidazolium chloride ([C4mim][Cl]) illustrate the methodology's power. mdpi.com These simulations are used to calculate key structural and dynamic properties. Structural properties are often analyzed using radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. For [C4mim][Cl], RDFs show a pronounced peak for the distance between the chloride anion and the ring protons of the cation, confirming strong hydrogen bonding in the liquid state. vu.lt MD simulations also predict bulk properties such as density, viscosity, and diffusion coefficients, which have been shown to improve when force fields are refined, for example, by scaling atomic charges to account for polarization effects. mdpi.com

Ab Initio Molecular Dynamics (AIMD) is a more computationally intensive form of MD where the forces between atoms are calculated "from first principles" using electronic structure methods like DFT at each time step. This avoids the approximations and parameterization inherent in classical force fields, providing a more accurate description of chemical bonding, charge transfer, and polarization effects.

Specific AIMD studies on this compound were not found. However, AIMD simulations of 1,3-dimethylimidazolium chloride ([dmim]Cl) have provided significant insights. acs.orgnih.gov These studies reveal a high degree of local structure in the liquid phase, dominated by a hydrogen-bonding network between the cation and anion. nih.gov AIMD simulations have been crucial in demonstrating significant charge transfer from the chloride anion to the cation, resulting in effective ionic charges that are substantially less than unity (±1e). acs.org This finding has prompted revisions in classical force fields, which now often incorporate charge scaling to better reproduce experimental properties. mdpi.com AIMD also allows for the study of dynamic processes like proton transfer and the subtle interplay of forces that dictate the liquid's structure. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational tool for studying chemical phenomena in complex environments like ionic liquids. nih.govmpg.de These approaches combine the accuracy of quantum mechanics (QM) for a chemically active region with the efficiency of molecular mechanics (MM) for the surrounding environment. nih.gov This partitioning allows for the investigation of processes involving electronic rearrangement, such as reactions or detailed intermolecular interactions, within a large system that would be computationally prohibitive to treat entirely with QM methods. mpg.de

In a typical QM/MM simulation, the system is divided into two or more regions. mpg.de The core region, containing the molecules directly involved in the process of interest (e.g., the 4-methyl-1H-imidazolium cation and its nearest-neighbor chloride anions), is treated with a suitable QM method. The remainder of the system, comprising the bulk solvent, is described by an MM force field. mpg.de The interaction between the QM and MM regions is a critical aspect of the method, with "electrostatic embedding" being a common and effective scheme. In this approach, the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the electrostatic field of the environment. mpg.de

QM/MM simulations have been successfully applied to imidazolium-based chlorides to gain detailed insights into their structural and spectroscopic properties. For example, a QM/MM study on 1-butyl-3-methylimidazolium chloride ([C4mim][Cl]) combined with MD simulations was used to analyze the hydrogen bonding between the cation and the chloride anion and its influence on ¹H NMR chemical shifts. acs.org By performing QM calculations on snapshots from an MD trajectory, researchers can compute properties that are highly sensitive to the local electronic environment and compare them directly with experimental measurements. acs.org This approach has provided strong evidence that the chemical shift of specific protons on the imidazolium ring is highly dependent on the formation of hydrogen bonds with the chloride anion. acs.org

Table 2: Example of a QM/MM Simulation Setup for an Imidazolium Chloride System

| Component | Description | Example from [C4mim][Cl] Study acs.org |

|---|---|---|

| System Partitioning | Division of the simulated system into a QM region and an MM region. mpg.de | QM Region: A single [C4mim]⁺ cation and all Cl⁻ anions and water molecules within its first solvation shell. |

| MM Region: All other molecules in the simulation box. | ||

| QM Level of Theory | The quantum mechanical method used to describe the QM region. | Density Functional Theory (DFT) with a specific functional (e.g., B3LYP). |

| MM Force Field | The classical force field used to describe the MM region. nih.gov | A specialized, validated force field for the ionic liquid. |

| QM/MM Coupling | The scheme used to treat interactions between the QM and MM regions. mpg.de | Electrostatic embedding, where MM point charges are included in the QM Hamiltonian. |

| Investigated Properties | The specific chemical or physical properties calculated using the QM/MM framework. | ¹H NMR shielding constants to predict chemical shifts and analyze hydrogen bonding effects. acs.org |

Research Applications and Functionalization Strategies Involving 4 Methyl 1h Imidazolium Chloride

Applications in Advanced Separation Technologies

Selective Extraction and Purification Processes

The unique properties of ionic liquids (ILs), including 4-methyl-1H-imidazolium chloride and its derivatives, have positioned them as promising agents for various selective extraction and purification processes. Their negligible vapor pressure, thermal stability, and tunable solvency make them attractive alternatives to traditional volatile organic solvents. ionike.com

Research has demonstrated the potential of imidazolium (B1220033) chloride-based ILs in critical industrial separations. For instance, these compounds have been investigated for the desulfurization and denitrification of fuels, the removal of aromatic hydrocarbons from aliphatic ones, and the breaking of azeotropic mixtures. nih.govacs.org The efficiency of these separations is often evaluated by calculating parameters such as selectivity, capacity, and solvent performance indices from activity coefficients at infinite dilution. nih.govacs.org Studies have shown that the structure of the imidazolium cation, particularly the length of the alkyl chain, can be tailored to optimize the affinity for specific organic solutes. nih.govacs.org For example, imidazolium chloride ILs with shorter alkyl chains, such as [C4mim]Cl, have shown superior performance in separating aromatics from aliphatics and in fuel purification compared to those with longer chains. nih.gov

In the realm of metal extraction, imidazolium-based ILs have been explored for their potential to extract heavy-metal ions from aqueous solutions. escholarship.org The effectiveness of the extraction process is influenced by the hydrophobicity of the ionic liquid, which can be adjusted by modifying the alkyl chain length on the imidazolium ring. escholarship.org

Furthermore, the purification of imidazolium-based ILs themselves is a critical step to ensure their performance in these applications. Common impurities can impart color, which can be problematic for spectroscopic studies. researchgate.net Purification methods such as treatment with activated charcoal and recrystallization have been employed to decolorize yellowish ionic liquids. researchgate.netgoogle.comresearchgate.net For halide salts of imidazolium cations, recrystallization has been a viable purification technique. researchgate.net The synthesis and purification processes often involve steps to remove residual reactants and solvents, for instance, using vacuum drying or lyophilization to eliminate water. google.comresearchgate.netrsc.org

Interactive Data Table: Solvent Performance of Imidazolium Chlorides

| Separation Process | Imidazolium Chloride Derivative | Key Finding |

| Aromatic/Aliphatic Separation | [C4mim]Cl | Higher solvent performance index compared to traditional solvents like sulfolane. nih.gov |

| Fuel Desulfurization | [C4mim]Cl | Identified as a promising option for the removal of thiophene. nih.gov |

| Fuel Denitrification | [C4mim]Cl | Shows high solvent performance indices for removing pyridine. nih.gov |

| Azeotrope Breaking (e.g., ethanol/water) | [C4mim]Cl, [C8mim]Cl | Demonstrate attractive solvent performance indices. acs.org |

Membrane-Based Separation Studies Utilizing Imidazolium Chlorides

Imidazolium chlorides and their derivatives are integral to the development of advanced membrane-based separation technologies, particularly for gas separations like CO2 capture. Poly(ionic liquid)s (PILs), which are polymers containing ionic liquid species in each repeating unit, have garnered significant attention for this purpose. The majority of PIL-based membranes developed for CO2 separation utilize imidazolium-based cations due to their ease of modification and versatile chemistry. ehu.es

Research has shown that membranes fabricated from imidazolium-based PILs can exhibit favorable CO2 permeability and selectivity. For instance, dense polymer membranes composed of main-chain poly(imidazolium)s have demonstrated selectivity for CO2-based separations. researchgate.net The performance of these membranes, including permeability and selectivity, is influenced by both the polymer backbone and the nature of the counter-anion. researchgate.net For example, replacing a bromide anion with a bis(trifluoromethylsulfonyl)imide (Tf2N) anion in an imidazolium ionene led to a significant increase in CO2 permeability. researchgate.net

Composite membranes, which combine PILs with free ionic liquids, have also been investigated to enhance separation performance. The addition of a room-temperature ionic liquid (RTIL) to an imidazolium ionene film resulted in a substantial increase in CO2 permeability while maintaining selectivity for CO2/N2 and CO2/CH4 separations. researchgate.net Similarly, incorporating free ILs into homo and co-PILs with different side chains on the imidazolium ring has been explored to improve membrane-forming ability and CO2 separation performance. ehu.es

The separation of ions in aqueous solutions using imidazolium-based systems has also been studied. Cation exchange membranes have been shown to selectively transport lithium ions over imidazolium cations under an electric field, demonstrating the feasibility of separating these species. mdpi.com

Interactive Data Table: Gas Separation Performance of Imidazolium-Based Membranes

| Membrane Type | Gas Pair | Permeability (Barrer) | Selectivity |

| Imidazolium Ionene (Bromide anion) | H2/CO2 | ~1 | 6.0 |

| Imidazolium Ionene (Tf2N anion) | CO2/CH4 | - | 20 |

| Imidazolium Ionene (Tf2N anion) | CO2/N2 | 5.3 | 24 |

| Imidazolium Ionene-RTIL Composite | CO2/N2 | - | - |

| Imidazolium Ionene-RTIL Composite | CO2/CH4 | - | - |

| Imidazolium-based PILs | CO2/N2 | < 100 | < 50 |

Note: A Barrer is a unit of gas permeability. Dashes indicate data not specified in the provided context.

Integration in Material Science and Polymer Chemistry

Precursor for Functionalized Polymers and Co-Polymers

This compound and related imidazolium salts serve as crucial building blocks in the synthesis of functionalized polymers and co-polymers. These materials, often referred to as poly(ionic liquid)s (PILs), combine the unique properties of ionic liquids with the processability and mechanical stability of polymers. The imidazolium cation is a popular choice for these polymers due to the simplicity of its structure, ease of modification, and the wide range of available chemistries. ehu.esmdpi.com

One significant application of these polymers is in the creation of membranes for gas separation. ehu.esmdpi.com For instance, imidazolium-based homo- and co-PILs with varying side chain groups on the imidazolium ring have been synthesized via techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. ehu.es The resulting polymers can be cast into membranes, and their properties can be further tuned by creating composite materials with free ionic liquids. ehu.es

Imidazolium-based ionic liquids also act as effective catalysts for polymerization reactions. For example, 1-ethyl-3-methylimidazole chloride (EMIMCl) has been shown to be an efficient catalyst for the switchable copolymerization of anhydrides with epoxides and the ring-opening polymerization of lactones, enabling the one-pot synthesis of well-defined block polyesters. rsc.org

Furthermore, imidazolium-functionalized copolymers have been synthesized for various applications. For example, a copolymer of styrene (B11656) and 1-((4-vinylphenyl)methyl)-3-methyl imidazolium chloride has been prepared, and its anion can be exchanged to create different polymer properties. core.ac.uk The development of block copolymers containing PIL segments is also an area of active research, as these materials can self-assemble and offer a broader range of potential applications. osti.gov

Role in the Synthesis of Nanoparticles and Nanocomposites

Imidazolium chlorides, including this compound derivatives, play a significant role as stabilizers and reaction media in the synthesis of nanoparticles and nanocomposites. The unique properties of these ionic liquids facilitate the formation and stabilization of nanostructures, leading to materials with enhanced functionalities.

In the realm of metallic nanoparticles, imidazolium-based ionic liquids have been successfully employed in the synthesis of silver nanoparticles (AgNPs). acs.orgresearchgate.net For instance, highly stable, aqueous dispersions of AgNPs have been prepared by the reduction of silver nitrate (B79036) in the presence of 1-dodecyl-3-methylimidazolium (B1224283) chloride, which acts as a capping agent. researchgate.net The ionic liquid not only stabilizes the nanoparticles but also imparts a positive surface charge. researchgate.net The nature of the anion in the imidazolium ionic liquid can also influence the properties of the resulting nanoparticles. acs.org

The preparation of nanocellulose is another area where imidazolium chlorides have proven useful. Ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) chloride and 1-propyl-3-methylimidazolium chloride can effectively dissolve microcrystalline cellulose (B213188), which can then be regenerated as nanocellulose by adding an anti-solvent like water. mdpi.com The structure of the imidazolium cation, including the length of the alkyl chain, has been found to influence the efficiency of the cellulose hydrolysis process and the particle size of the resulting nanocellulose. mdpi.com

Furthermore, imidazolium-based PILs have been used to create nanocomposite materials. For example, block copolymer brushes containing PILs have been grafted onto silica (B1680970) nanoparticles. osti.gov These nanocomposites exhibit interesting phase-separated morphologies and can have improved mechanical properties without compromising the inherent functionalities of the PIL, such as gas separation performance. osti.gov

Formulation of Ionic Liquid Mixtures for Tailored Material Properties

The "designer solvent" nature of ionic liquids allows for the formulation of mixtures with tailored properties for specific material applications. By combining different ionic liquids, including those based on imidazolium chloride, it is possible to fine-tune characteristics such as solvency, viscosity, and thermal stability.

Research has explored the potential of imidazolium chloride-based ionic liquid mixtures as separation agents. nih.govacs.org For example, the properties of an equimolar mixture of [C4mim]Cl and [C12mim]Cl have been compared to the pure components and an intermediate ionic liquid, [C8mim]Cl, for applications such as fuel desulfurization and the separation of aromatics from aliphatics. nih.gov The results indicate that the properties of the ionic liquid can be adjusted by changing the proportion of cations with different alkyl chain lengths. nih.govacs.org

The formulation of ionic liquid mixtures is also relevant in the context of creating biomaterials. While imidazolium cations are effective, their cost can be a limiting factor for large-scale industrial use. mdpi.com This has led to research into combining them with other, potentially more cost-effective or biocompatible, components. For instance, deep eutectic solvents, which are mixtures of compounds that form a liquid at a lower temperature than the individual components, have been explored as alternatives or co-solvents. mdpi.com

In the field of polymer science, mixtures of PILs and free ionic liquids are used to create composite membranes with enhanced performance. The addition of a free ionic liquid to a PIL matrix can significantly improve properties like gas permeability. ehu.esresearchgate.net This approach allows for the tailoring of membrane characteristics for specific separation tasks.

Electrochemical Research Applications

Imidazolium chlorides and their derivatives are extensively studied and utilized in various electrochemical applications due to their favorable properties, such as good ionic conductivity, wide electrochemical windows, and high thermal stability. ionike.commdpi.comsigmaaldrich.com They serve as electrolytes in a range of electrochemical systems.

One prominent area of application is in the electrochemical reduction of CO2. Imidazolium-based ionic liquids are investigated as electrolytes for the conversion of CO2 to valuable products like carbon monoxide (CO). nih.gov The imidazolium cation can play a co-catalytic role in this process, and its interaction with the electrode surface and CO2 molecules can be influenced by the nature of the anion. nih.gov

In the context of batteries, imidazolium-based ionic liquids have been explored as electrolytes for lithium-ion and aluminum-ion batteries. mdpi.com For example, the chloroaluminate imidazolium ionic liquid AlCl3/[emim][Cl] has been used to study the performance of titanium dioxide as an electrode material in rechargeable aluminum-ion batteries. mdpi.com

The electrodeposition of metals is another application where these ionic liquids have found use. For instance, 1-butyl-3-methylimidazolium chloride ([bmim]Cl) has been used as an electrolyte to study the redox properties of copper ions, demonstrating the feasibility of electrodepositing copper from this medium. mdpi.com

Furthermore, the electrochemical behavior of imidazolium chloride solutions in water has been investigated to understand their interaction with metal surfaces and their potential role in corrosion processes. researchgate.net Cyclic voltammetry has been employed to study metal dissolution, deposition, and hydrogen evolution in these aqueous ionic liquid systems. researchgate.net The electrochemical stability of the ionic liquid is a critical factor in these applications, and impurities such as halides can significantly reduce the electrochemical window. sigmaaldrich.com

Interactive Data Table: Electrochemical Properties of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Application | Key Electrochemical Property/Finding |

| 1-Ethyl-3-methylimidazolium dicyanamide | General Electrolyte | High conductivity (27 mS/cm). sigmaaldrich.com |

| 1-Ethyl-3-methylimidazolium thiocyanate | General Electrolyte | High conductivity (21 mS/cm). sigmaaldrich.com |

| Imidazolium-based ILs | General Electrolyte | Wider electrochemical window than aqueous electrolytes. mdpi.com |

| 1-Butyl-3-methylimidazolium chloride ([bmim]Cl) | Copper Electrodeposition | Facilitates the reduction of Cu(I) to Cu(0) and oxidation to Cu(II). mdpi.com |

| AlCl3/[emim][Cl] | Aluminum-ion Batteries | Used as an electrolyte to test TiO2 electrodes. mdpi.com |

| Imidazolium-based ILs | CO2 Reduction | Act as electrolytes and co-catalysts for CO2 conversion. nih.gov |

Research on this compound in Electrochemical Applications Remains Limited

Extensive research into the applications of the chemical compound this compound, specifically within electrolyte formulations for electrochemical devices, has revealed a notable scarcity of dedicated studies. Despite a thorough investigation of scientific literature, there is a significant lack of published research and specific data on the performance of this particular ionic liquid as a primary electrolyte component in batteries or supercapacitors.

While the broader class of imidazolium-based ionic liquids has been the subject of considerable scientific inquiry for their potential use in electrochemical energy storage, research has predominantly focused on derivatives with different substitution patterns on the imidazolium ring. Compounds such as 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) and other 1,3-dialkylimidazolium salts have been extensively characterized and tested in various electrochemical systems. These studies have provided valuable insights into the structure-property relationships that govern the performance of imidazolium-based electrolytes.

One related study focused on a functionalized derivative, 1,3-bis(4-carboxybenzyl)-4-methyl-1H imidazolium chloride, which was utilized in the synthesis of a metal-organic framework for the catalytic conversion of carbon dioxide. bohrium.com While this highlights the chemical versatility of the 4-methylimidazolium scaffold, it does not provide data on its potential as an electrolyte.

The absence of dedicated research on this compound in the context of electrolytes for electrochemical devices suggests that this specific compound may not have been a primary focus for researchers in the field to date. Further research would be necessary to determine its fundamental electrochemical properties, such as ionic conductivity, electrochemical stability window, and performance in practical battery or supercapacitor cells, to ascertain its potential for such applications. Without such foundational studies, a comprehensive analysis of its role in electrolyte formulations remains speculative.

Intermolecular Interactions and Solution Behavior of 4 Methyl 1h Imidazolium Chloride

Analysis of Hydrogen Bonding Networks in Pure and Mixed Systems

Hydrogen bonding is a defining feature of imidazolium-based ionic liquids, significantly influencing their physical and chemical properties. The hydrogen bond network involves the imidazolium (B1220033) cation acting as a hydrogen bond donor and the chloride anion as a strong acceptor.

The primary interaction in the 4-methyl-1H-imidazolium chloride system is the hydrogen bond between the hydrogen atoms of the imidazolium ring and the chloride anion. The hydrogen atom at the C2 position is the most acidic and therefore forms the strongest hydrogen bond with the chloride anion. nih.govresearchgate.net Studies on analogous imidazolium chlorides, such as 1-butyl-3-methylimidazolium chloride ([C4mim][Cl]), reveal a prominent hydrogen bonding interaction between the C2–H group and the chloride anion. nih.gov

In the neat liquid, the configuration of this hydrogen bond is notably non-linear, with the most probable C2–H···Cl⁻ angle found to be in the range of 110–140 degrees. acs.org The most probable distance for this key H₂···Cl⁻ interaction has been identified as 2.67 Å. nih.gov Beyond the primary C2-H interaction, the hydrogens at the C4 and C5 positions of the imidazolium ring also participate in hydrogen bonding with surrounding chloride anions, though these interactions are generally weaker. nih.gov The presence of the methyl group at the C4 position in this compound influences the steric and electronic environment, but the fundamental hydrogen bonding motifs with the chloride anion are maintained.

Computational studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis confirm that the formation of these hydrogen bonds is accompanied by significant charge transfer and polarization of the entire imidazolium ring. rsc.org These strong, directional interactions lead to a structured, quasi-polymeric network in the liquid state, where each cation is typically surrounded by multiple anions and vice versa. rsc.orgpsu.edu

Table 1: Key Cation-Anion Interaction Data for a Representative Imidazolium Chloride System ([C4mim][Cl])

| Interaction Type | Most Probable Distance | Coordination Number (up to 4 Å) | Most Probable Angle |

| C₂–H₂···Cl⁻ | 2.67 Å | 1.47 | 110–140° |

Data derived from studies on 1-butyl-3-methylimidazolium chloride, a structural analogue. nih.gov

When this compound is mixed with a co-solvent like water, the hydrogen bonding network is significantly altered. Water molecules, being strong hydrogen bond donors and acceptors, actively compete with the cation-anion interactions. researchgate.net The chloride anion, being a strong hydrogen bond acceptor, readily interacts with water molecules. nih.gov This interaction is often strong enough to disrupt the primary C₂–H···Cl⁻ hydrogen bond of the ionic liquid itself. acs.org

As the concentration of water increases, water molecules effectively screen the electrostatic interactions between the imidazolium cations and chloride anions. acs.org Spatial distribution functions from molecular dynamics simulations show that water molecules and chloride anions tend to occupy the same regions around the imidazolium ring, indicating direct competition for interaction sites. acs.org Spectroscopic studies using FTIR have shown that the presence of the imidazolium chloride salt disrupts the hydrogen-bonding network of water. nih.govua.pt Conversely, the addition of water leads to a notable change in the chemical shift of the C2-H proton in ¹H NMR spectra, providing clear evidence of the changing local microenvironment around the cation. nih.govacs.org

Studies using COSMO-RS (Conductor-like Screening Model for Real Solvents) suggest the formation of complexes between water molecules and the ionic liquid, with some predictions indicating that up to three water molecules may associate with one ionic liquid pair. nih.govua.pt The interaction with polar organic solvents also involves a disruption of the cation-anion network, with the specific effects depending on the solvent's polarity and hydrogen bonding capability.

Influence of Cation Structure and Anion Substitution on Interactions

The specific structure of the cation plays a crucial role in defining the nature and strength of intermolecular interactions. Modifying the alkyl substituents on the imidazolium ring can lead to significant changes in the resulting properties. nih.gov

The position of a methyl group on the imidazolium ring, for instance, has a distinct impact. Methylation at the C2 position removes the most acidic proton, which fundamentally alters the primary hydrogen bonding site. nih.govucl.ac.uk In this compound, the C2-H proton remains available for strong hydrogen bonding. The methyl group at the C4 position introduces steric bulk and alters the electronic distribution in the ring compared to an unsubstituted imidazolium cation, which can influence the strength and geometry of the hydrogen bonds at the C4-H and C5-H positions. ucl.ac.uk

The length and nature of alkyl chains substituted on the nitrogen atoms also have a profound effect. Longer alkyl chains can introduce van der Waals interactions and increase the hydrophobicity of the cation, which influences its interaction with co-solvents like water. nih.govua.pt Systematic studies on various alkyl methyl imidazolium chlorides show that the activity coefficients of water in these ionic liquids are controlled by a balance between the hydrophilicity of the cation and the strength of the cation-anion interaction. nih.govua.ptelsevierpure.com A stronger cation-anion bond can reduce the ability of the anion to interact with water molecules. nih.gov

While this article focuses on the chloride anion, it is important to note that substituting the anion (e.g., with bromide, hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide) would drastically change the interaction landscape. Anion size, shape, and hydrogen bond accepting ability are critical factors that dictate the properties of the resulting ionic liquid. ucl.ac.uk For instance, moving from a small, strongly coordinating anion like chloride to a larger, more weakly coordinating anion would weaken the cation-anion hydrogen bonds and alter the packing and transport properties of the liquid. psu.eduucl.ac.uk

Micellization Behavior of Surface-Active this compound Derivatives

When a sufficiently long alkyl chain (typically C8 or longer) is attached to the imidazolium core, the resulting molecule becomes amphiphilic, exhibiting surfactant-like properties. nih.govsigmaaldrich.com These surface-active derivatives of this compound can self-assemble in solution to form micelles above a certain concentration, known as the critical micelle concentration (CMC).

For example, a derivative such as 1-dodecyl-3,4-dimethyl-1H-imidazolium chloride would possess a hydrophilic headgroup (the dimethyl-imidazolium chloride part) and a hydrophobic tail (the dodecyl chain). In aqueous solutions, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water, leading to the formation of spherical or cylindrical aggregates.

The aggregation behavior is a key feature for applications such as in corrosion inhibition, where the surfactant molecules form a protective film on a metal surface. nih.gov Studies on related long-chain imidazolium chlorides have demonstrated their effectiveness as corrosion inhibitors in acidic solutions, with their performance increasing with the length of the alkyl chain. This increased performance is attributed to more effective surface coverage and the formation of a more compact protective layer. nih.gov The surface and bulk properties of these ionic liquids confirm that they behave as cationic surfactants, with their aggregation behavior being temperature-dependent. sigmaaldrich.com

Table 2: Representative Surface-Active Imidazolium Chloride Derivatives

| Compound Name | Structure of Cation | Application/Behavior |

| 1-Hexyl-3-methylimidazolium chloride | A C6 alkyl chain on one nitrogen and a methyl group on the other. | Acts as a short-chain cationic surfactant, shows aggregation behavior. sigmaaldrich.com |

| 3-(4-methylbenzyl)-1-octyl-1-H-imidazolium chloride | An octyl (C8) chain and a methylbenzyl group on the nitrogens. | Used as a corrosion inhibitor, demonstrating surface activity. nih.gov |

| 3-(4-methylbenzyl)-1-dodecyl-1-H-imidazolium chloride | A dodecyl (C12) chain and a methylbenzyl group on the nitrogens. | Used as a corrosion inhibitor with enhanced performance due to longer alkyl chain. nih.gov |

Spectroscopic Probes of Local Microenvironments and Dynamics

Various spectroscopic techniques are invaluable for elucidating the local environment and dynamic processes in this compound systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly sensitive to the local chemical environment. The chemical shift of the imidazolium ring protons, especially the C2-H proton, serves as an excellent probe for hydrogen bonding interactions. nih.govacs.org Changes in this chemical shift upon addition of a co-solvent like water provide direct evidence of the disruption of the cation-anion pair and the formation of new interactions. acs.org Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different atoms, helping to map the three-dimensional structure of the liquid. psu.edu

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman, is used to study the hydrogen bond network. The stretching frequencies of the C-H bonds in the imidazolium ring are sensitive to their involvement in hydrogen bonding. psu.edu When studying mixtures with water, the changes in the position and shape of the OH vibrational bands of water provide detailed insights into how the ionic liquid perturbs the water structure and how water molecules interact with the ions. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of imidazolium salts can provide information about the electronic structure and π-π* transitions within the imidazolium ring. While often used for systems containing chromophoric groups, subtle shifts in absorption bands can indicate changes in the local solvation environment. acs.org

Cyclic Voltammetry (CV): For derivatives containing redox-active moieties, cyclic voltammetry can be used to probe the electrochemical behavior. The reduction and oxidation potentials are sensitive to the local environment and ligation at the active site, providing another window into the intermolecular interactions within the solution. acs.org

These spectroscopic methods, often combined with computational modeling, provide a powerful, multi-faceted approach to understanding the complex interplay of forces that govern the behavior of this compound and its derivatives in various environments.

Sustainability and Green Chemistry Aspects of 4 Methyl 1h Imidazolium Chloride Research

Environmental Implications of Imidazolium (B1220033) Chloride Production and Use in Green Chemistry Paradigms

The "green" label of imidazolium chlorides is not absolute and is subject to critical evaluation. While their low volatility is a significant advantage over traditional organic solvents, the environmental impact of their production and their fate in the environment are crucial considerations. sci-hub.sewjarr.com

A significant area of concern is the toxicity and biodegradability of imidazolium-based ILs. Research indicates that the toxicity of these compounds is often linked to the length of the alkyl chain on the imidazolium ring. nih.govresearchgate.net Longer alkyl chains tend to increase toxicity. nih.gov For instance, studies on various organisms, including algae and human cell lines, have shown that certain imidazolium chlorides can cause adverse effects, such as membrane damage. researchgate.netresearchgate.netnih.gov

Furthermore, many imidazolium-based ILs are not readily biodegradable, which raises concerns about their persistence in the environment should they be released. nih.gov The stability of the imidazolium ring can hinder microbial degradation. sci-hub.se This persistence, combined with their solubility in water, means they have the potential to accumulate in aquatic ecosystems. researchgate.netnih.gov Therefore, responsible use and waste management are paramount to mitigate potential environmental harm. sci-hub.se

Strategies for Recycling and Reuse of 4-Methyl-1H-imidazolium Chloride in Catalytic Cycles and Other Applications

A key tenet of green chemistry is the ability to recycle and reuse catalysts and solvents to minimize waste and improve economic viability. The non-volatile nature of ionic liquids like this compound makes them prime candidates for recycling. scispace.com Several strategies have been developed to recover and reuse these compounds from reaction mixtures.

Common Recycling Techniques for Imidazolium-Based Ionic Liquids:

| Method | Description | Advantages | Challenges |

| Distillation/Evaporation | Volatile products or solvents are removed from the non-volatile IL via heating under reduced pressure. chalmers.se | Simple and effective for volatile products. | High energy consumption; potential for thermal degradation of the IL or products. chalmers.se |

| Liquid-Liquid Extraction | A solvent immiscible with the IL is used to extract the product. Water can be used for hydrophilic products from hydrophobic ILs, and organic solvents for non-polar products. scispace.comchalmers.se | Energy-efficient and versatile. chalmers.se | Requires an additional solvent, which may have its own environmental impact; potential for cross-contamination. |

| Solid Phase Extraction (SPE) | Utilizes a solid adsorbent, such as an ion-exchange resin, to separate the IL from the reaction mixture. scispace.com | High selectivity and efficiency. | Can be costly and may require regeneration of the adsorbent. scispace.com |

| Membrane Separation | Membranes are used to separate the IL from products or reactants based on size or charge. | Continuous process with potential for high efficiency. | Membrane fouling and stability in the presence of ILs can be issues. |

| "Switchable" ILs | The IL's properties are changed (e.g., by deprotonation) to facilitate separation, after which it is switched back to its original form for reuse. scispace.com | Avoids the need for additional solvents. | Limited to specific types of ILs and reactions. |

The effectiveness of recycling is often demonstrated by the consistent performance of the reused ionic liquid over multiple catalytic cycles. For example, in some esterification reactions, imidazolium-based ILs have been successfully recycled for several batches with minimal loss of catalytic activity. rsc.org Similarly, in the benzoylation of anisole, an imidazolium chloroindate ionic liquid was recycled multiple times with only a slight decrease in product conversion. researchgate.net

Design of Environmentally Benign Synthetic Pathways and Processes

The principles of green chemistry are increasingly being applied to the synthesis of imidazolium chlorides themselves. The goal is to develop pathways that are more efficient, use less hazardous materials, and generate less waste.